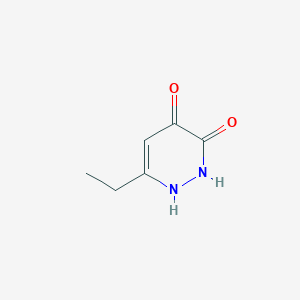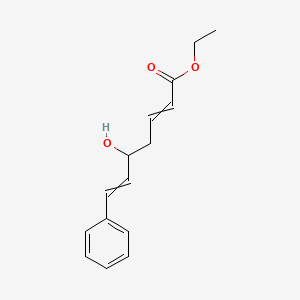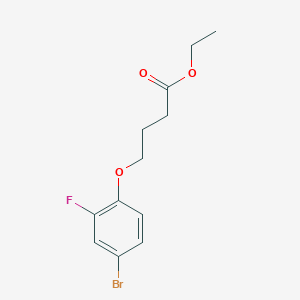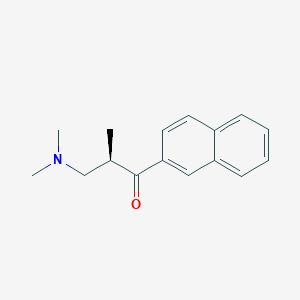
6-Ethyl-1,2-dihydropyridazine-3,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethyl-1,2-dihydropyridazine-3,4-dione is a heterocyclic compound belonging to the pyridazine family Pyridazines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-1,2-dihydropyridazine-3,4-dione typically involves the reaction of ethyl-substituted hydrazine with maleic anhydride. The reaction is carried out in an aqueous medium at elevated temperatures (around 95°C) for several hours. The use of ion-exchange resins as catalysts can enhance the yield and selectivity of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of solid ion-exchange resins as catalysts is advantageous due to their reusability and ease of separation from the reaction mixture .
化学反応の分析
Types of Reactions: 6-Ethyl-1,2-dihydropyridazine-3,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can yield dihydropyridazine derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyridazine derivatives, which can be further functionalized for specific applications .
科学的研究の応用
6-Ethyl-1,2-dihydropyridazine-3,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antiviral, antibacterial, and antifungal activities.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of polymers, dyes, and agrochemicals.
作用機序
The mechanism of action of 6-Ethyl-1,2-dihydropyridazine-3,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways and targets are still under investigation, but initial studies suggest its potential as a multi-target agent .
類似化合物との比較
1,2-Dihydropyridazine-3,6-dione: Known for its herbicidal and plant growth regulatory properties.
2,3-Dihydrophthalazine-1,4-dione: Used in the synthesis of various pharmaceuticals and agrochemicals.
4,5-Diamino-1,2-dihydropyridazine-3,6-dione: Investigated for its potential in materials science and sensor applications.
Uniqueness: 6-Ethyl-1,2-dihydropyridazine-3,4-dione stands out due to its ethyl substitution, which can influence its chemical reactivity and biological activity. This unique structural feature allows for the exploration of new derivatives with potentially enhanced properties.
特性
分子式 |
C6H8N2O2 |
|---|---|
分子量 |
140.14 g/mol |
IUPAC名 |
6-ethyl-1,2-dihydropyridazine-3,4-dione |
InChI |
InChI=1S/C6H8N2O2/c1-2-4-3-5(9)6(10)8-7-4/h3H,2H2,1H3,(H,7,9)(H,8,10) |
InChIキー |
JCDYLHFZNRBRGB-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=O)C(=O)NN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12639154.png)

![5-[3-(4-Methylphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B12639166.png)
-](/img/structure/B12639170.png)
![Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one, 6-(2-chloro-6-fluorophenyl)-2-[(1,2,3,4-tetrahydro-2,4,4-trimethyl-7-isoquinolinyl)amino]-](/img/structure/B12639171.png)
![(R)-1,1-bis(3,5-bis(trifluoromethyl)phenyl)tetrahydropyrrolo[1,2-c]oxazol-3(1H)-one](/img/structure/B12639176.png)
![N-(4-chlorobenzyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12639177.png)



![5,11-dicyclopentyl-13-(2-methoxyphenyl)-8-sulfanylidene-3,5,7,11-tetrazatricyclo[7.3.1.02,7]tridec-2-ene-1,9-dicarbonitrile](/img/structure/B12639215.png)



